13-Methyltetradecanoate

GC-MS Analytical Chemistry Metabolomics

13-Methyltetradecanoate (also known as Methyl 13-methyltetradecanoate, iso-C15:0 methyl ester, CAS 5129-59-9) is a branched-chain fatty acid methyl ester (FAME). It is the methyl ester derivative of 13-methyltetradecanoic acid (13-MTD), a long-chain iso-fatty acid characterized by a methyl branch on the 13th carbon of a 15-carbon backbone.

Molecular Formula C15H29O2-
Molecular Weight 241.39 g/mol
Cat. No. B1259418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Methyltetradecanoate
Molecular FormulaC15H29O2-
Molecular Weight241.39 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/p-1
InChIKeyZOCYQVNGROEVLU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Methyltetradecanoate: Analytical Standards and Biological Activity for Research Procurement


13-Methyltetradecanoate (also known as Methyl 13-methyltetradecanoate, iso-C15:0 methyl ester, CAS 5129-59-9) is a branched-chain fatty acid methyl ester (FAME) [1]. It is the methyl ester derivative of 13-methyltetradecanoic acid (13-MTD), a long-chain iso-fatty acid characterized by a methyl branch on the 13th carbon of a 15-carbon backbone [2]. This compound is a well-established component of bacterial lipid profiles and serves as a specific biomarker in microbial ecology and metabolomics . Beyond its role as a taxonomic marker, the parent acid, 13-MTD, has been identified as a bioactive lipid with documented in vitro and in vivo anticancer properties, primarily through the induction of apoptosis in various human cancer cell lines [3].

Why Generic Branched-Chain FAME Substitution is Unsuitable for 13-Methyltetradecanoate


Generic substitution of 13-Methyltetradecanoate with other branched-chain FAMEs is scientifically unsound due to the profound impact of methyl branch position on both analytical separation and biological function. Even closely related structural isomers, such as the anteiso-branched 12-methyltetradecanoate, exhibit distinct physicochemical properties that lead to different GC retention times and chromatographic resolution [1]. Furthermore, the position of the methyl branch dictates its interaction with lipid membranes; iso-branched fatty acids (branch at ω-1 carbon) like 13-MTD and anteiso-branched fatty acids (branch at ω-2 carbon) like 12-MTD have been shown to induce markedly different packing properties and membrane perturbations [2]. These differences preclude simple interchangeability in both analytical standardization and investigations of lipid biochemistry or drug mechanism of action, necessitating the procurement and use of the specific compound for reliable and reproducible results.

Quantitative Evidence for the Differential Selection of 13-Methyltetradecanoate


GC-MS Chromatographic Resolution and Quantification of iso- vs. anteiso-C15:0 FAMEs

The positional isomerism of the methyl branch in 13-Methyltetradecanoate (iso-C15:0) directly affects its retention time and enables unambiguous chromatographic separation from its anteiso analog, 12-Methyltetradecanoate (anteiso-C15:0). Using a standard GC-MS method with a UBWAX column, the two isomers are baseline resolved, with 13-methyltetradecanoate eluting earlier at a retention time of 13.159 min, compared to 12-methyltetradecanoate at 13.408 min [1]. This distinction is critical for accurate identification and quantification in complex biological mixtures.

GC-MS Analytical Chemistry Metabolomics

Differential Impact of iso- vs. anteiso-C15:0 Fatty Acids on Lipid Membrane Organization

The biophysical interaction of the parent fatty acid, 13-methyltetradecanoic acid (i15:0), with model membranes differs significantly from its anteiso counterpart, 12-methyltetradecanoic acid (a15:0). Solid-state ²H NMR spectroscopy on DMPC lipid bilayers containing either free fatty acid revealed that i15:0 and a15:0 induce distinct perturbations in lipid acyl chain order [1]. This provides direct evidence that the position of the methyl branch (ω-1 for iso vs. ω-2 for anteiso) leads to different packing properties within a lipid bilayer, a distinction not observable with unbranched fatty acids.

Membrane Biophysics Lipidomics Solid-State NMR

In Vitro Cytotoxicity of 13-Methyltetradecanoic Acid Against Human Cancer Cell Lines

13-Methyltetradecanoic acid (13-MTD), the parent acid of the methyl ester, demonstrates quantifiable, dose-dependent cytotoxicity against a broad panel of human cancer cell lines. In a study evaluating its anticancer potential, 13-MTD exhibited potent inhibition of cell viability, with IC50 values ranging from 13.9 to 33.0 µg/mL across six different human tumor cell lines [1]. This activity is attributed to the rapid induction of apoptosis, which can be detected as early as 2 hours post-treatment [2].

Oncology Drug Discovery Apoptosis

Role as a Specific Biomarker in Bacterial Developmental Biology

13-Methyltetradecanoate (as its parent acid) is a specific and essential component for normal development in the model myxobacterium Myxococcus xanthus. Research has shown that the fatty acid profile during fruiting body formation includes the specific accumulation of 13-methyltetradecanal, and that the addition of exogenous 13-methyltetradecanoic acid can restore the wild-type fatty acid profile and normal development in mutants deficient in branched-chain fatty acid synthesis [1]. This establishes the compound's unique, non-redundant biological role compared to other fatty acids.

Microbiology Developmental Biology Lipidomics

Optimal Research and Industrial Applications for 13-Methyltetradecanoate


As a Certified Reference Material for Isomer-Specific GC-MS Metabolomics and Microbial Community Profiling

13-Methyltetradecanoate is optimally procured as a high-purity standard for gas chromatography-mass spectrometry (GC-MS) applications. Its defined and documented retention time (13.159 min on a UBWAX column [1]) allows for the unambiguous identification and quantification of iso-C15:0 fatty acids in complex biological samples. This is essential for accurate microbial community profiling using phospholipid fatty acid (PLFA) or FAME analysis, where it serves as a specific marker for certain bacterial taxa, including Flavobacterium species . Its use prevents misidentification with the anteiso isomer, 12-methyltetradecanoate, which elutes later, ensuring data integrity in environmental microbiology, gut microbiome, and clinical metabolomics studies.

As a Bioactive Parent Compound (13-MTD) in Oncology Research and Mechanism-of-Action Studies

Researchers in oncology and cell biology should procure 13-Methyltetradecanoate (or its parent acid) for investigations into novel anticancer mechanisms. The compound is a validated inducer of apoptosis, with demonstrated in vitro cytotoxicity against multiple human cancer cell lines (IC50 range of 13.9 - 33.0 µg/mL [2]) and in vivo tumor growth inhibition in mouse models [3]. Its unique property of incorporating into cellular lipids and inducing a caspase-independent death pathway in breast cancer cells [4] distinguishes its mechanism from many conventional chemotherapeutics. This makes it a valuable tool for studying alternative cell death pathways and for use as a positive control or lead compound in drug discovery programs targeting lipid metabolism in cancer.

As a Defined Reagent in Membrane Biophysics and Lipid-Protein Interaction Studies

For studies investigating the structure and dynamics of biological membranes, 13-Methyltetradecanoic acid (13-MTD) is a critical reagent due to its specific iso-branching. Its use is supported by direct evidence from solid-state NMR showing that the iso-branch (ω-1) induces a distinct perturbation in lipid bilayer organization compared to the anteiso-branched analog (12-MTD) or unbranched fatty acids [5]. Therefore, it is the correct choice for experiments designed to mimic the effects of bacterial iso-fatty acids on membrane fluidity, permeability, or lipid domain formation. It is also essential for reconstituting native-like lipid environments for the in vitro study of membrane proteins that interact with branched-chain lipids.

As a Standard for Quality Control of Biopharmaceutical and Fermentation Processes

13-Methyltetradecanoate is a key analytical standard for quality control in the biopharmaceutical and fermentation industries. It is a known marker for bacterial contamination, and its detection by GC-MS is used to monitor sewage sludge and ensure the sterility of pharmaceutical manufacturing processes . Procuring this specific FAME standard allows for the establishment of validated GC-MS methods to routinely screen raw materials, in-process samples, and final products for bacterial contamination, providing a specific and sensitive alternative or complement to traditional microbiological culture methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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